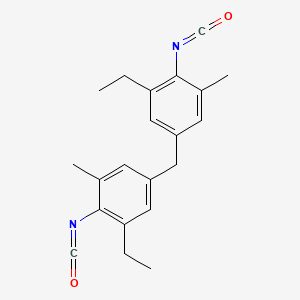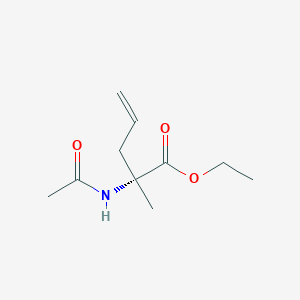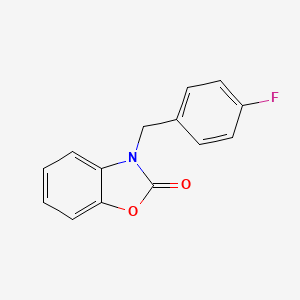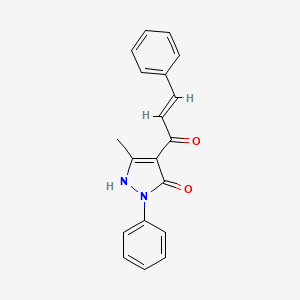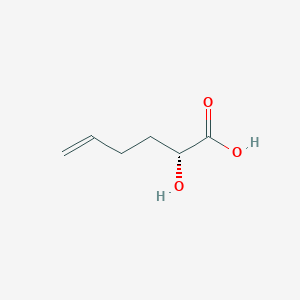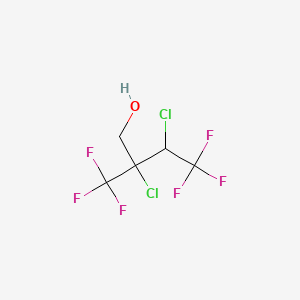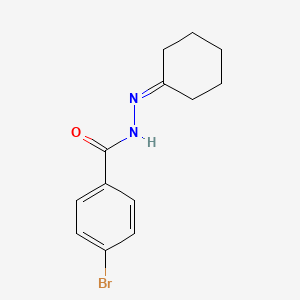![molecular formula C20H24N2O B12576300 2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) CAS No. 211858-79-6](/img/structure/B12576300.png)
2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) is an organic compound that belongs to the class of bis(indolyl)methanes. These compounds are characterized by the presence of two indole or pyrrole units linked by a methylene bridge. The compound’s structure includes a 4-methoxyphenyl group attached to the methylene bridge, which is further connected to two 3,4-dimethyl-1H-pyrrole units. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) typically involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethylpyrrole in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, where the aldehyde group of 4-methoxybenzaldehyde reacts with the pyrrole units to form the methylene bridge. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Analyse Chemischer Reaktionen
2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, the compound is studied for potential therapeutic applications in treating infections, cancer, and other diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) include other bis(indolyl)methanes and bis(pyrrolyl)methanes. These compounds share a similar core structure but differ in the substituents attached to the methylene bridge or the indole/pyrrole units. The unique feature of 2,2’-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole) is the presence of the 4-methoxyphenyl group, which imparts specific chemical and biological properties that distinguish it from other related compounds.
Eigenschaften
CAS-Nummer |
211858-79-6 |
|---|---|
Molekularformel |
C20H24N2O |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-[(3,4-dimethyl-1H-pyrrol-2-yl)-(4-methoxyphenyl)methyl]-3,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C20H24N2O/c1-12-10-21-19(14(12)3)18(20-15(4)13(2)11-22-20)16-6-8-17(23-5)9-7-16/h6-11,18,21-22H,1-5H3 |
InChI-Schlüssel |
OKROUXMKLGNBKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=C1C)C(C2=CC=C(C=C2)OC)C3=C(C(=CN3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)
![{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12576242.png)
![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)

